![molecular formula C23H47BrS B14249621 1-[(11-Bromoundecyl)sulfanyl]dodecane CAS No. 361484-08-4](/img/structure/B14249621.png)
1-[(11-Bromoundecyl)sulfanyl]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(11-Bromoundecyl)sulfanyl]dodecane is an organic compound with the molecular formula C23H47BrS It is a brominated alkyl sulfide, characterized by a long carbon chain with a bromine atom at one end and a sulfanyl group linking two alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
1-[(11-Bromoundecyl)sulfanyl]dodecane can be synthesized through a multi-step process involving the reaction of 1-bromoundecane with dodecanethiol. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale distillation or chromatography techniques .
化学反応の分析
Types of Reactions
1-[(11-Bromoundecyl)sulfanyl]dodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Various substituted alkyl sulfides.
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
科学的研究の応用
1-[(11-Bromoundecyl)sulfanyl]dodecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Employed in the preparation of functionalized surfaces and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
作用機序
The mechanism of action of 1-[(11-Bromoundecyl)sulfanyl]dodecane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The sulfanyl group can also participate in redox reactions, further expanding its utility in chemical transformations .
類似化合物との比較
Similar Compounds
1-Bromododecane: Similar in structure but lacks the sulfanyl group.
Dodecanethiol: Contains the sulfanyl group but lacks the bromine atom.
1-Bromohexadecane: Longer carbon chain but similar functional groups.
Uniqueness
1-[(11-Bromoundecyl)sulfanyl]dodecane is unique due to the presence of both a bromine atom and a sulfanyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in organic synthesis and material science .
特性
CAS番号 |
361484-08-4 |
|---|---|
分子式 |
C23H47BrS |
分子量 |
435.6 g/mol |
IUPAC名 |
1-(11-bromoundecylsulfanyl)dodecane |
InChI |
InChI=1S/C23H47BrS/c1-2-3-4-5-6-7-10-13-16-19-22-25-23-20-17-14-11-8-9-12-15-18-21-24/h2-23H2,1H3 |
InChIキー |
XNIHABSDDLWXQD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCCCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
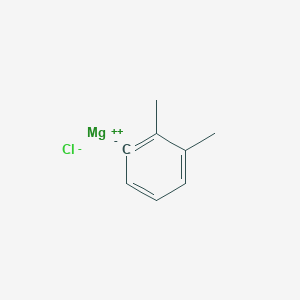
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)
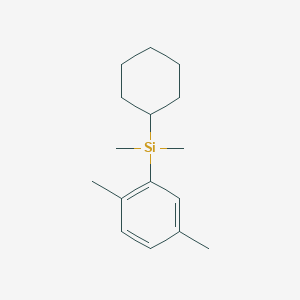
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
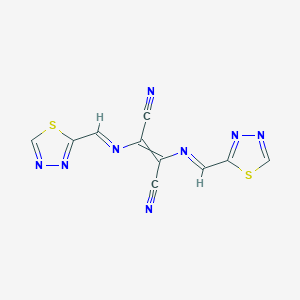
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
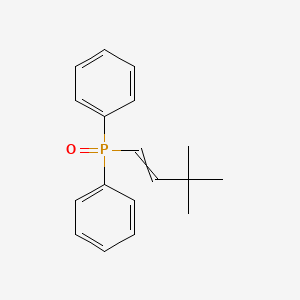
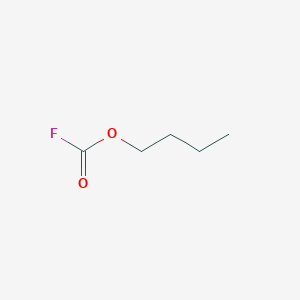
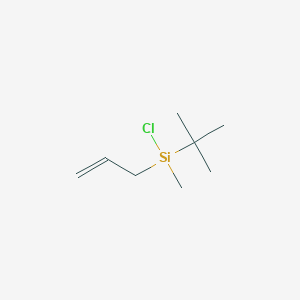
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

